![molecular formula C7H10O3 B100256 3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one CAS No. 15441-59-5](/img/structure/B100256.png)
3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one is a heterocyclic organic compound with the molecular formula C7H8O4 It is characterized by a fused ring system containing both furan and lactone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-butynamines with glyoxylic acid and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid, can yield furo[2,3-b]pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysis (PTC) conditions has been reported to be effective in synthesizing derivatives of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-diones, while reduction can yield tetrahydrofuran derivatives .
Aplicaciones Científicas De Investigación
3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action are often related to its ability to undergo electrophilic substitution reactions, which can alter the function of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-: This compound shares a similar fused ring system but differs in the oxidation state of the lactone moiety.
Tetrahydro-2-methylfuran: This compound has a similar tetrahydrofuran ring but lacks the fused lactone structure.
Uniqueness
3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one is unique due to its specific ring fusion and the presence of both furan and lactone functionalities.
Propiedades
Número CAS |
15441-59-5 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
6a-methyl-2,3,3a,4-tetrahydrofuro[2,3-b]furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-7-5(2-3-9-7)4-6(8)10-7/h5H,2-4H2,1H3 |
Clave InChI |
VXZDWZVYCGMRHB-UHFFFAOYSA-N |
SMILES |
CC12C(CCO1)CC(=O)O2 |
SMILES canónico |
CC12C(CCO1)CC(=O)O2 |
Key on ui other cas no. |
15441-59-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


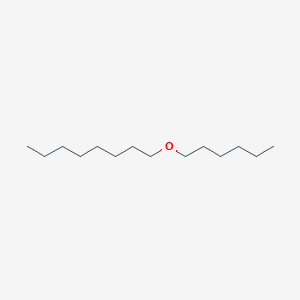
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
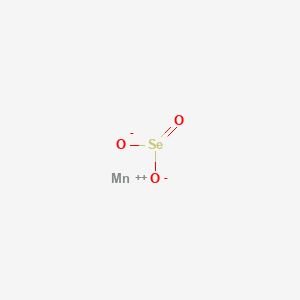
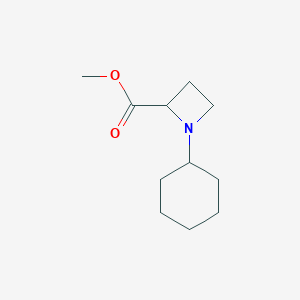
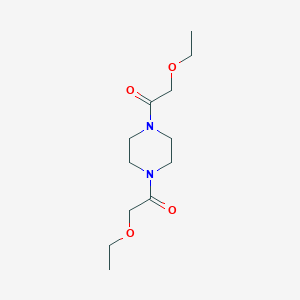
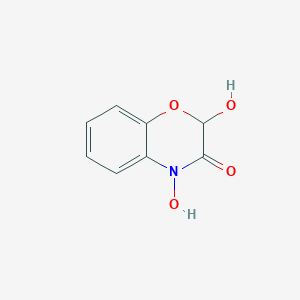
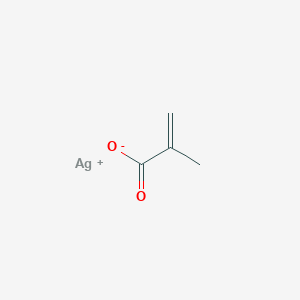
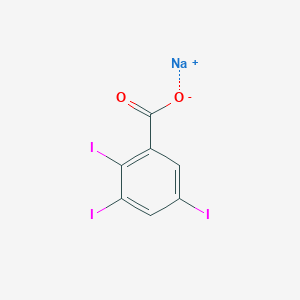
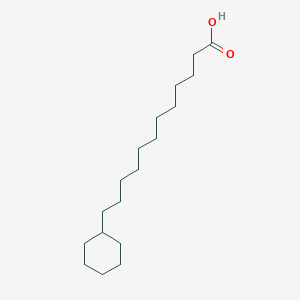
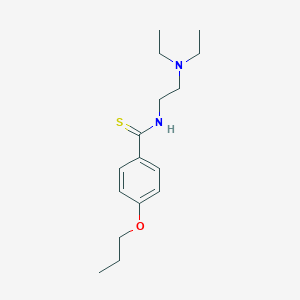
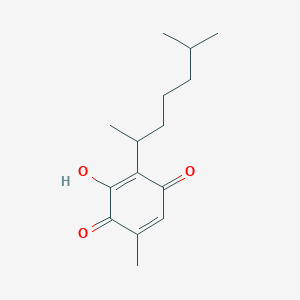
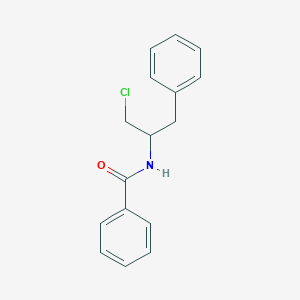
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

